molecular formula C26H18ClF3N4O3 B10919947 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10919947
M. Wt: 526.9 g/mol
InChI Key: PUGZTWDAMZECKY-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.

    Reduction: The pyrazole ring can undergo reduction under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The exact pathways involved can vary, but the presence of the pyrazole and pyrimidine rings suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

  • 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
  • This compound

These compounds share similar structural features but may differ in their specific functional groups and overall reactivity. The unique combination of functional groups in this compound makes it distinct and potentially more versatile in various applications.

Properties

Molecular Formula

C26H18ClF3N4O3

Molecular Weight

526.9 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C26H18ClF3N4O3/c1-35-17-8-3-6-15(12-17)23-22(27)24(16-7-4-9-18(13-16)36-2)34(33-23)25-31-19(20-10-5-11-37-20)14-21(32-25)26(28,29)30/h3-14H,1-2H3

InChI Key

PUGZTWDAMZECKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C5=CC(=CC=C5)OC)Cl

Origin of Product

United States

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